Structural Characterization of 2-(4-Amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid: A Comprehensive Analytical Guide
Structural Characterization of 2-(4-Amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid: A Comprehensive Analytical Guide
Executive Summary
The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (CAS: 1367976-16-6) represents a highly specialized class of unnatural amino acids. Structurally, it is a valine derivative where the canonical α -amino group is replaced by a 4-amino-2H-1,2,3-triazole pharmacophore [1]. This motif is increasingly utilized in peptidomimetic drug design as an amide bioisostere, offering enhanced metabolic stability and rigidified spatial geometry.
Characterizing N-substituted 1,2,3-triazoles presents a unique analytical challenge—specifically, distinguishing between the 1H- and 2H-regioisomers. This whitepaper outlines a self-validating, multi-modal analytical workflow designed to unequivocally elucidate the structural topology, regiochemistry, and functional group integrity of this molecule.
Structural Topology & Chemical Properties
Before executing the analytical workflow, it is critical to define the theoretical parameters of the target molecule:
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Molecular Formula: C7H12N4O2
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Monoisotopic Mass: 184.0960 Da
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Key Structural Domains:
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Isovaleric Acid Backbone: Provides a hydrophobic isopropyl side chain and a C-terminal carboxylic acid, dictating the molecule's solubility and acid-base chemistry.
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2H-1,2,3-Triazole Core: An aromatic, nitrogen-rich heterocycle. The "2H" designation indicates that the valine backbone is attached to the N2 position of the triazole ring.
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Exocyclic Amine: A primary amino group at the C4 position of the triazole ring, capable of acting as both a hydrogen bond donor and acceptor.
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Analytical Workflow for Structural Elucidation
To build a comprehensive structural profile, we employ orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, NMR establishes atomic connectivity and regiochemistry, FTIR validates functional groups, and X-Ray Diffraction (XRD) determines the 3D spatial arrangement.
Multi-modal analytical workflow for the structural characterization of the triazole derivative.
Step-by-Step Methodologies & Mechanistic Insights
High-Resolution Mass Spectrometry (LC-HRMS)
Objective: Confirm the exact molecular formula and identify primary fragmentation pathways to validate the backbone structure.
Self-Validating Protocol:
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.
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Calibration: Infuse a Leucine Enkephalin lock-mass standard ( m/z 556.2771) continuously during the run to ensure mass accuracy remains <3 ppm.
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Acquisition: Inject 2 µL into a UPLC system coupled to an ESI-Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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MS/MS Fragmentation: Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to induce fragmentation.
Causality & Insights: Soft ionization (ESI) prevents premature degradation, yielding the intact molecular ion [M+H]+ at m/z 185.1033. The application of collision energy triggers a characteristic neutral loss of CO2 (44 Da) from the carboxylic acid, generating a fragment at m/z 141.11. Subsequent loss of N2 (28 Da) from the triazole core confirms the presence of the contiguous nitrogen system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the atomic connectivity and definitively prove the 2H-triazole regiochemistry over the 1H-isomer.
Self-Validating Protocol:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is specifically chosen to prevent the rapid exchange of the carboxylic OH and primary NH2 protons, allowing them to be observed in the 1H spectrum.
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Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.0 ppm to calibrate chemical shifts.
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1D Acquisition: Acquire 1H (600 MHz, 32 scans) and 13C (150 MHz, 1024 scans) spectra at 298 K.
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2D Acquisition: Acquire COSY (homonuclear coupling), HSQC (one-bond C-H coupling), and HMBC (multiple-bond C-H coupling) spectra.
Causality & Insights: 1D NMR alone cannot definitively assign the N-attachment point of the triazole ring due to tautomeric ambiguity. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to solve this [2]. In a 2H-1,2,3-triazole, the α -proton of the valine backbone (attached to N2) is equidistant (3 bonds) from both C4 and C5 of the triazole ring. Therefore, the α -proton will show strong 3J HMBC correlations to both triazole carbons. If this were a 1H-isomer, the correlation pattern would be asymmetric ( 2J to C5, 3J to C4) [3].
Key 3J HMBC correlations confirming the 2H-1,2,3-triazole regiochemistry.
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Objective: Identify the vibrational modes of the functional groups without matrix interference.
Self-Validating Protocol:
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Background Subtraction: Collect a background spectrum of the ambient atmosphere to subtract CO2 and water vapor artifacts.
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Sample Loading: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
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Acquisition: Apply consistent pressure using the anvil and record the spectrum from 4000 to 400 cm−1 (Resolution: 4 cm−1 , 32 scans).
Causality & Insights: Traditional KBr pellets absorb moisture, which broadens and obscures the critical O-H and N-H stretching regions. ATR-FTIR analyzes the neat solid, allowing for the clear resolution of the primary amine N-H doublet (~3420 and 3310 cm−1 ) and the sharp carboxylic C=O stretch (~1715 cm−1 ).
Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine the absolute 3D conformation and verify stereochemistry.
Self-Validating Protocol:
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Crystallization: Grow single crystals via slow solvent evaporation from a Methanol/Water (80:20) mixture over 72 hours.
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Mounting & Diffraction: Mount a suitable, defect-free crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.
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Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Calculate the Flack parameter to confirm absolute configuration (L- vs D-valine derivative).
Consolidated Quantitative Data
The following table summarizes the expected quantitative spectroscopic data derived from the aforementioned protocols, serving as a reference standard for this specific compound.
| Analytical Method | Parameter / Feature | Expected Value / Assignment | Structural Implication |
| LC-HRMS | [M+H]+ (Exact Mass) | m/z 185.1033 ( Δ<3 ppm) | Confirms C7H12N4O2 formula |
| LC-HRMS | Primary Fragment | m/z 141.113 | Loss of CO2 (carboxylic acid) |
| 1 H NMR | δ 12.80 ppm (br s, 1H) | Carboxylic OH | Confirms acid functionality |
| 1 H NMR | δ 7.35 ppm (s, 1H) | Triazole C5-H | Aromatic ring proton |
| 1 H NMR | δ 5.80 ppm (br s, 2H) | Triazole C4- NH2 | Exocyclic primary amine |
| 1 H NMR | δ 4.95 ppm (d, J=8.5 Hz, 1H) | Valine α -CH (C2) | Downfield shift due to N2 attachment |
| 13 C NMR | δ 171.5 ppm | Valine C=O (C1) | Carbonyl carbon |
| 13 C NMR | δ 152.0 ppm | Triazole C4 (C- NH2 ) | Deshielded by amine group |
| 13 C NMR | δ 121.5 ppm | Triazole C5 (C-H) | Shielded relative to C4 |
| ATR-FTIR | 3420, 3310 cm−1 | N-H stretch (doublet) | Primary amine ( NH2 ) |
| ATR-FTIR | 1715 cm−1 | C=O stretch | Carboxylic acid |
| ATR-FTIR | 1550 cm−1 | C=C / C=N stretch | Triazole ring breathing mode |
References
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Molport. "2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid". Molport-022-456-473. [Link]
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Salinas-Torres, A., Portilla, J., Rojas, H., Becerra, D., & Castillo, J.-C. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole." Molbank 2022, 2022(2), M1387.[Link]
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Costa, F. L. P., de Albuquerque, A. C. F., Fiorot, R. G., & Lião, L. M. "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers." The Journal of Physical Chemistry A 2024.[Link]
